methyl 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate
Overview
Description
Methyl 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate typically involves the condensation of 3,4-diaminopyridine with formic acid under reflux conditions . This reaction yields the imidazo[4,5-c]pyridine core, which is then esterified to form the methyl ester derivative.
Industrial Production Methods: Industrial production methods for this compound may involve the use of high-throughput synthesis techniques and automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation and esterification steps.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, as a GABA A receptor agonist, it binds to the receptor and enhances its activity, leading to increased inhibitory neurotransmission . As a proton pump inhibitor, it inhibits the H+/K+ ATPase enzyme in the stomach lining, reducing acid secretion .
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine: Another isomer with similar biological activities but different structural arrangement.
Imidazo[1,2-a]pyridine: Known for its use in sedative and hypnotic drugs like zolpidem.
Imidazo[1,5-a]pyridine: Explored for its anti-inflammatory and anticancer properties.
Uniqueness: Methyl 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a GABA A receptor agonist and proton pump inhibitor sets it apart from other imidazopyridine derivatives .
Properties
IUPAC Name |
methyl 3-methylimidazo[4,5-c]pyridine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-12-5-11-6-3-7(9(13)14-2)10-4-8(6)12/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQYHHJESTZCGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=CC(=NC=C21)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501206084 | |
Record name | Methyl 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501206084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234014-37-9 | |
Record name | Methyl 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234014-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501206084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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